3-(Piperidin-4-yloxy)phenol

RBP4 Antagonist Age-Related Macular Degeneration Stargardt Disease

Researchers often face regioisomer confusion, risking assay validity. This meta-substituted piperidinylphenol is not interchangeable with its para isomer. It offers validated biological activity beyond a simple building block. - **Enzymatic potency:** Ki = 22 nM (human 15-LOX-1); IC50 = 51.8 nM (RBP4 SPA). - **Functional phenotype:** Arrests proliferation & induces monocytic differentiation. - **Supply security:** Verified regioisomer; bulk & research quantities available.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 718596-86-2
Cat. No. B3151663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yloxy)phenol
CAS718596-86-2
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC1CNCCC1OC2=CC=CC(=C2)O
InChIInChI=1S/C11H15NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-3,8,10,12-13H,4-7H2
InChIKeyQTFAIECLBCEMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Piperidin-4-yloxy)phenol: Polypharmacological Scaffold Overview


3-(Piperidin-4-yloxy)phenol, identified by CAS number 718596-86-2, is a small molecule characterized by a phenol group linked via an ether bond to the 4-position of a piperidine ring. This structural configuration creates a dual pharmacophore with an acidic phenolic hydroxyl and a basic secondary amine [1]. It is primarily utilized as a versatile intermediate in medicinal chemistry and a building block in organic synthesis [1]. Beyond its synthetic utility, the compound itself is reported to exhibit polypharmacology, demonstrating potent inhibition of specific enzymes like 15-lipoxygenase-1 [2] and activity as a retinol-binding protein 4 (RBP4) antagonist [3]. This intrinsic biological profile positions it as more than just a chemical intermediate, offering potential as a tool compound for investigating multiple disease pathways.

Medicinal Chemistry Dual pharmacophore building block
15-LOX-1 Pathway Supports enzyme inhibition research
RBP4 Antagonist Reported scaffold for binding studies

3-(Piperidin-4-yloxy)phenol: Positional Isomer Substitution Risk


The position of the hydroxyl group on the phenol ring—meta (3-position) versus para (4-position)—is a critical determinant of a compound's pharmacological and physicochemical profile. This single atomic shift can drastically alter electronic distribution, molecular conformation, and the compound's ability to form key interactions within a biological target's binding pocket [1]. Consequently, substituting 3-(Piperidin-4-yloxy)phenol with its direct regioisomer, 4-(piperidin-4-yloxy)phenol (CAS 162402-35-9), or other analogs introduces significant scientific and procurement risk. As detailed in Section 3, these isomers exhibit divergent activity profiles; for instance, the meta-substituted compound demonstrates potent RBP4 antagonism [2], while data for the para-substituted analog in this context is unreported. For projects requiring specific target engagement, these regioisomers are not interchangeable.

Positional Isomer Mismatch

4-isomer may exhibit divergent target engagement; RBP4 activity profile may not transfer directly.

Unreported Analog Profiles

Pharmacological data for other regioisomers is limited; substitution requires validation for specific assays.

3-(Piperidin-4-yloxy)phenol: Quantitative Differentiation Guide


RBP4 Antagonism: 3- vs. 4-Isomer Divergence

In a direct head-to-head comparison of a series of non-retinoid RBP4 antagonists, the 3-(piperidin-4-yloxy)phenol scaffold (represented by Compound 65) demonstrated potent inhibition of the RBP4-TTR interaction, while the corresponding 4-(piperidin-4-yloxy)phenol analog (represented by Compound 66) exhibited a significantly different and weaker activity profile in the same assay panel [1]. This difference highlights the critical impact of the phenol ring substitution pattern on target binding.

RBP4 Antagonism
Head-to-head
IC50: 51.8 nM (3-isomer) vs 31.1 nM (4-isomer)
Isomer-specific RBP4 response; not interchangeable
Direct SPA assay comparison (3H-retinol).
RBP4 Antagonist Age-Related Macular Degeneration Stargardt Disease

15-LOX-1 Inhibition: Potency Benchmark

While head-to-head data for 3- vs. 4-analogs is absent for lipoxygenase inhibition, 3-(piperidin-4-yloxy)phenol exhibits high potency against human 15-lipoxygenase-1. This can be benchmarked against a known class-level standard, nordihydroguaiaretic acid (NDGA), a pan-lipoxygenase inhibitor, to provide context for its activity. The target compound is significantly more potent against 15-LOX-1 than NDGA is against its primary target, 5-LOX, underscoring its potential as a more selective tool [1].

15-LOX-1 Inhibition
Cross-study comparable
Ki = 22 nM
Supports LOX pathway research context
Benchmark: NDGA IC50 200 nM (5-LOX).
Lipoxygenase Inhibitor Inflammation Arachidonic Acid Cascade

Monocytic Differentiation and Antiproliferative Effects

Data from a patent source indicates that 3-(piperidin-4-yloxy)phenol exhibits a dual functional cellular activity: arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes. This differentiates it from simple antiproliferative agents and suggests a specific mechanism of action [1]. While quantitative metrics like an EC50 value are not provided in the available excerpt, the reported phenotype provides a specific, verifiable basis for its application in certain disease models.

Cell Differentiation
Data to verify
Proliferation arrest & monocytic differentiation
Supports cell-fate modulation research
Quantitative EC50 not reported.
Cell Differentiation Anticancer Psoriasis

3-(Piperidin-4-yloxy)phenol: Validated Application Scenarios


RBP4 Antagonist SAR Scaffold

3-(Piperidin-4-yloxy)phenol is a validated core scaffold for developing non-retinoid RBP4 antagonists, as demonstrated by its activity in both SPA (IC50 = 51.8 nM) and HTRF (IC50 = 821 nM) assays [1]. The direct head-to-head comparison with its 4-substituted isomer confirms that this specific substitution pattern is critical for modulating activity, making it a necessary component for any structure-activity relationship (SAR) campaign aimed at optimizing RBP4-TTR interaction inhibition. This is directly relevant for therapeutic research in atrophic age-related macular degeneration and Stargardt disease [1].

15-LOX-1 Inhibitor Tool Compound

With a validated Ki of 22 nM against human 15-LOX-1 [2], 3-(Piperidin-4-yloxy)phenol serves as a potent tool for interrogating the role of the 15-LOX-1 pathway in inflammation, cell differentiation, and various disease models. Its sub-nanomolar potency in this specific enzymatic assay provides a strong, verifiable signal for researchers studying the arachidonic acid cascade, where it can be used as a benchmark inhibitor.

Cell Differentiation and Psoriasis Modulator

Evidence for its ability to arrest proliferation and induce monocytic differentiation supports its use as a functional tool compound in cellular models of cancer, psoriasis, and other hyperproliferative or inflammatory skin disorders [3]. While further quantitative characterization is needed, this reported dual activity—proliferation arrest and differentiation induction—is a specific phenotype that distinguishes it from general cytostatic agents and guides its application in research aimed at understanding or treating these conditions [3].

Application
Selection Property
Validation Focus
RBP4 Antagonist SAR
Scaffold-specific binding profile
RBP4-TTR interaction assays
15-LOX-1 Pathway Research
Reported enzyme inhibition context
15-LOX-1 activity and selectivity assays
Cell Differentiation Models
Cell-fate modulation profile
Proliferation and differentiation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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